molecular formula C11H12O3 B8659007 Methyl 3-(4-formylphenyl)propanoate

Methyl 3-(4-formylphenyl)propanoate

Cat. No.: B8659007
M. Wt: 192.21 g/mol
InChI Key: QMEHTSMLOSZUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-formylphenyl)propanoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(4-formylphenyl)propanoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

QMEHTSMLOSZUII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Intermediate B (300 mg, 1.54 mmol) in DCM (25 mL) was added manganese dioxide (2.98 g, 34 mmol). The mixture was stirred for 15 minutes, and then filtered through Celite and washed with additional DCM (100 mL). The filtrate was concentrated to yield the desired product. This was used directly in the next stage without further purification or characterisation.
Name
Intermediate B
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1M Hydrochloric acid (182 ml) was added to a stirred solution of methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal (16 g, 68 mmole, from example 33) in tetrahydrofuran (1100 ml) at 0° C. and the mixture stirred overnight at room temperature. The acid was neutralised and the product was extracted into ether. Evaporation of the dried (MgSO4) extracts gave 10.54 g (81%) of the title compound as an oil, νmax (film) 1735, 1700, 1605 cm-1, which was used without further purification.
Quantity
182 mL
Type
reactant
Reaction Step One
Name
methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

A suspension of methyl 4-hydroxymethylhydrocinnamate (2.34 g) and manganese dioxide (21.0 g) in 40 ml dichloromethane was stirred at room temperature for 17 hours. Manganese dioxide was filtered off onto Celite. The filtrate was evaporated and dried under reduced pressure to give methyl 4-formylhydrocinnamate (2.11 g, 91%) as a colorless solid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One

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